molecular formula C16H17BrO4S B2779909 2,5-Dimethylphenyl 5-bromo-2-ethoxybenzene-1-sulfonate CAS No. 2361860-74-2

2,5-Dimethylphenyl 5-bromo-2-ethoxybenzene-1-sulfonate

Cat. No. B2779909
CAS RN: 2361860-74-2
M. Wt: 385.27
InChI Key: GUOBPOTZSQVMKE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“2,5-Dimethylphenyl 5-bromo-2-ethoxybenzene-1-sulfonate” is a complex organic compound. It contains a phenyl ring which is a common structure in organic chemistry . The compound also has bromo, ethoxy, and sulfonate functional groups.


Synthesis Analysis

The synthesis of such a compound would likely involve electrophilic aromatic substitution, a common reaction in organic chemistry . This reaction involves the replacement of a substituent on an aromatic ring with another substituent .


Molecular Structure Analysis

The molecular structure of this compound would be based on the phenyl ring, with the various substituents attached at the specified positions . The exact structure would depend on the specific locations of these substituents on the phenyl ring .


Chemical Reactions Analysis

The chemical reactions that this compound could undergo would depend on the specific functional groups present. For example, the bromo group could be involved in nucleophilic substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on the specific functional groups present and their positions on the phenyl ring .

Scientific Research Applications

Sulfonation and Sulfation Reactions

Research on the sulfonation and sulfation of phenyl and methoxyphenyl compounds, including their reactions with sulfur trioxide, sheds light on the chemical pathways and product distributions of sulfonated aromatic compounds. Such studies are fundamental in understanding the chemical behavior of sulfonate esters in organic synthesis and their potential applications in developing new materials or chemical intermediates (Cerfontain et al., 2010).

Photoremovable Protecting Groups

The use of dimethylphenacyl-based compounds as photoremovable protecting groups for phosphates and sulfonic acids illustrates the utility of such compounds in organic synthesis and biochemistry. This application highlights the significance of precise control in the release of functional groups, critical in synthesizing complex molecules and in various biochemical applications (Klán et al., 2002).

Supramolecular Architectures

Studies on N-aryl-2,5-dimethoxybenzenesulfonamides demonstrate the role of weak intermolecular interactions in forming different supramolecular architectures. Such research is vital in crystal engineering, where the design of molecular structures with specific properties is crucial for developing new materials with applications in catalysis, drug delivery, and nanotechnology (Shakuntala et al., 2017).

Antioxidant Activity

The isolation and characterization of bromophenols from marine algae, with potent antioxidant activity, underscore the importance of brominated phenolic compounds in pharmaceutical and food industries. Such compounds can serve as natural antioxidants, offering a potential alternative to synthetic antioxidants in preserving food products and in therapeutic applications (Li et al., 2011).

Polymeric Materials

The synthesis and characterization of poly(arylene ether sulfone) anion exchange membranes highlight the relevance of sulfonated compounds in creating advanced materials. These membranes show promise in various applications, including energy conversion and storage, due to their excellent ionic conductivity and stability (Shi et al., 2017).

Mechanism of Action

The mechanism of action of this compound would depend on its use. If it were used as a reactant in a chemical reaction, the functional groups present would determine the types of reactions it could undergo .

properties

IUPAC Name

(2,5-dimethylphenyl) 5-bromo-2-ethoxybenzenesulfonate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17BrO4S/c1-4-20-14-8-7-13(17)10-16(14)22(18,19)21-15-9-11(2)5-6-12(15)3/h5-10H,4H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GUOBPOTZSQVMKE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)Br)S(=O)(=O)OC2=C(C=CC(=C2)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17BrO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,5-Dimethylphenyl 5-bromo-2-ethoxybenzene-1-sulfonate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.